molecular formula C16H13BrN2O3S B2919901 N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895440-97-8

N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2919901
CAS No.: 895440-97-8
M. Wt: 393.26
InChI Key: DMWSCDCFXKQBND-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 6th position of the benzothiazole ring and two methoxy groups at the 2nd and 3rd positions of the benzamide moiety

Preparation Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. In this case, 2-aminothiophenol is reacted with 6-bromo-2-formylbenzoic acid to form the benzothiazole ring.

    Introduction of the Methoxy Groups: The methoxy groups can be introduced by methylation of the corresponding hydroxybenzamide. This can be achieved by reacting the hydroxybenzamide with a methylating agent such as dimethyl sulfate or methyl iodide.

    Coupling Reaction: The final step involves the coupling of the benzothiazole ring with the dimethoxybenzamide moiety. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions.

Chemical Reactions Analysis

N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This can lead to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This can result in the formation of amines or alcohols.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can lead to the formation of various substituted derivatives.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Benzothiazole derivatives have shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. This compound may be explored for its potential as a therapeutic agent.

    Medicine: The compound can be investigated for its potential use in drug development. Its unique structure may allow it to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes. It may also find applications in the field of electronics and optoelectronics.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The bromine atom and methoxy groups in the compound may play a crucial role in its binding affinity and selectivity towards these targets. Further studies are needed to elucidate the exact mechanism of action and identify the molecular targets involved.

Comparison with Similar Compounds

N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(6-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide moiety instead of the dimethoxybenzamide moiety. It may exhibit different chemical and biological properties due to the presence of the chlorine atom.

    N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-difluorobenzamide: This compound has difluorobenzamide moiety instead of the dimethoxybenzamide moiety. The presence of fluorine atoms may enhance its stability and bioactivity.

    N-(6-bromo-1,3-benzothiazol-2-yl)-2-chlorobenzamide: This compound has a chlorobenzamide moiety instead of the dimethoxybenzamide moiety. The chlorine atom may influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c1-21-12-5-3-4-10(14(12)22-2)15(20)19-16-18-11-7-6-9(17)8-13(11)23-16/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSCDCFXKQBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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